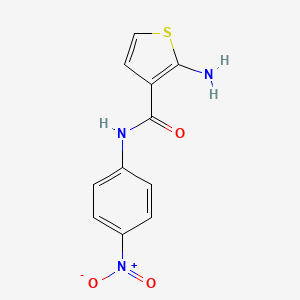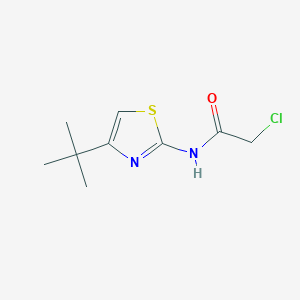![molecular formula C8H18N2O B1286179 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine CAS No. 910443-61-7](/img/structure/B1286179.png)
1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their structural analysis, which can be informative for understanding similar molecular frameworks. For instance, the first paper discusses a compound with a methoxy group and a pyridinyl moiety, which shares some structural features with the methoxyethyl group in the compound of interest . The second paper describes the synthesis of a methanamine derivative, which is relevant to the amine group present in 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine . The third paper provides information on the structural features of a complex molecule that includes a pyridinyl group, which could be structurally related to the pyrrolidinyl moiety .
Synthesis Analysis
The synthesis of compounds similar to 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine can be inferred from the methods described in the papers. For example, the second paper outlines a high-yielding synthesis route involving polyphosphoric acid condensation, which could potentially be adapted for the synthesis of the compound . Although the exact synthesis of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine is not detailed, the methodologies provided could serve as a starting point for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds with similar features to 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine has been analyzed using various techniques. The first paper uses X-ray diffraction (XRD) to confirm the crystal structure of a compound with a methoxy group . The third paper employs both experimental (XRD, FT-IR spectroscopy) and theoretical (HF and DFT) methods to determine the molecular structure of a complex molecule with a pyridinyl group . These techniques could be applied to analyze the molecular structure of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine. However, the general reactivity of methanamine derivatives and compounds containing methoxy and pyridinyl groups can be inferred. The second paper's focus on a methanamine derivative suggests potential reactivity at the amine group, which could be relevant for the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine can be hypothesized based on the properties of structurally related compounds. The first paper provides crystallographic data, which could help predict the crystalline nature of the compound . The third paper's discussion of surface properties, such as the Molecular Electrostatic Potential (MEP) map, could be relevant for understanding the electronic properties of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine . Additionally, the spectroscopic characterization techniques mentioned in the papers could be used to determine the physical and chemical properties of the compound .
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine , a five-membered nitrogen heterocycle, is integral to medicinal chemistry, contributing to the synthesis of compounds for treating various human diseases. Its saturated structure, allowing for efficient exploration of the pharmacophore space, and contribution to stereochemistry, enhances three-dimensional molecule coverage. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are highlighted for their bioactive properties and target selectivity. The review by Giovanna Li Petri et al. (2021) details synthetic strategies for constructing these compounds and explores their structure-activity relationships (SAR), emphasizing the importance of stereoisomerism and substituent orientation for drug efficacy.
Chemical Inhibitors and Cytochrome P450 Isoforms
Chemical inhibitors for cytochrome P450 (CYP) isoforms play a crucial role in understanding drug-drug interactions (DDIs) due to their metabolism of diverse drugs. Selective chemical inhibitors are essential tools in deciphering the involvement of specific CYP isoforms in drug metabolism. A study by S. C. Khojasteh et al. (2011) reviews the selectivity and potency of these inhibitors, which is crucial for predicting potential DDIs in clinical settings.
Propriétés
IUPAC Name |
[1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDIDWSZJLAMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589602 |
Source


|
| Record name | 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine | |
CAS RN |
910443-61-7 |
Source


|
| Record name | 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)
![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)




